molecular formula C8H7NO4 B2411666 5-(Acetyloxy)nicotinic acid CAS No. 325970-19-2

5-(Acetyloxy)nicotinic acid

Cat. No.: B2411666
CAS No.: 325970-19-2
M. Wt: 181.147
InChI Key: UBYMGSCOQGPLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Acetyloxy)nicotinic acid is an organic compound with the molecular formula C8H7NO4 It is a derivative of nicotinic acid, where the hydroxyl group at the 5-position of the pyridine ring is acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acetyloxy)nicotinic acid typically involves the acetylation of nicotinic acid. One common method is the reaction of nicotinic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process.

Chemical Reactions Analysis

Types of Reactions: 5-(Acetyloxy)nicotinic acid undergoes various chemical reactions, including:

    Hydrolysis: The acetyl group can be hydrolyzed back to the hydroxyl group, regenerating nicotinic acid.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using aqueous acid or base.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Hydrolysis: Nicotinic acid.

    Oxidation: Oxidized derivatives of this compound.

    Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

5-(Acetyloxy)nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Acetyloxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The acetyl group can be hydrolyzed, releasing nicotinic acid, which is known to interact with various receptors and enzymes in the body. Nicotinic acid acts on the GPR109A receptor, leading to beneficial effects such as improved lipid profiles and reduced inflammation. The compound may also exert effects through other pathways, including modulation of oxidative stress and cellular signaling.

Comparison with Similar Compounds

    Nicotinic Acid:

    Isonicotinic Acid: A structural isomer of nicotinic acid, used in the synthesis of various pharmaceuticals.

    Picolinic Acid: Another isomer of nicotinic acid, with distinct biological activities.

Uniqueness: 5-(Acetyloxy)nicotinic acid is unique due to the presence of the acetyl group, which imparts different chemical and biological properties compared to its parent compound, nicotinic acid. The acetylation can enhance the compound’s stability, solubility, and bioavailability, making it a valuable derivative for various applications.

Properties

IUPAC Name

5-acetyloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5(10)13-7-2-6(8(11)12)3-9-4-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYMGSCOQGPLSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.